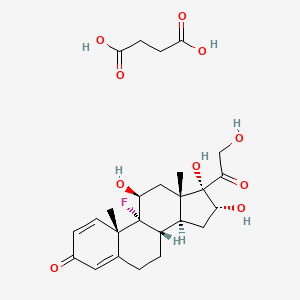
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate) is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of prednisolone and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate) involves multiple steps, starting from prednisolone. The key steps include fluorination at the 9-position, hydroxylation at the 16alpha and 17 positions, and the introduction of the succinate group. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and hydroxylating agents like osmium tetroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and pH. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The purification steps often include crystallization and chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s activity.
Substitution: Halogenation and other substitution reactions can modify the fluorine atom or other functional groups, potentially changing the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione carboxylic acid.
Reduction: Formation of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-diol.
Substitution: Formation of various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate) is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a reference standard in analytical chemistry for the development of new corticosteroids.
Biology: To study the effects of corticosteroids on cellular processes and gene expression.
Medicine: In the development of new treatments for inflammatory and autoimmune diseases.
Industry: In the formulation of pharmaceutical products and as a quality control standard.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The result is the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but without the fluorine atom at the 9-position.
Dexamethasone: Another potent corticosteroid with a different substitution pattern, leading to different pharmacokinetic properties.
Betamethasone: Similar to dexamethasone but with a different stereochemistry at the 16-position.
Uniqueness
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate) is unique due to the presence of the fluorine atom at the 9-position, which enhances its anti-inflammatory activity and alters its pharmacokinetic profile. The succinate group also improves its solubility and stability, making it suitable for various pharmaceutical formulations.
Eigenschaften
CAS-Nummer |
29593-56-4 |
|---|---|
Molekularformel |
C25H33FO10 |
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
butanedioic acid;(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27FO6.C4H6O4/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22;5-3(6)1-2-4(7)8/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3;1-2H2,(H,5,6)(H,7,8)/t13-,14-,15+,16-,18-,19-,20-,21-;/m0./s1 |
InChI-Schlüssel |
UDUWAHZDSDSVJQ-FFALKRFOSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O.C(CC(=O)O)C(=O)O |
Kanonische SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O.C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















